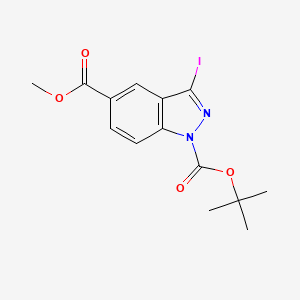

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate

Description

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate (CAS: 1290181-22-4) is a heterocyclic compound featuring an indazole core substituted with tert-butyl and methyl ester groups at positions 1 and 5, respectively, and an iodine atom at position 2. Its molecular formula is C14H15IN2O4, with a molecular weight of 376.19 g/mol . This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate, particularly in cross-coupling reactions where the iodine substituent serves as a reactive site for further functionalization .

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3-iodoindazole-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKLIQCSYBOCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857458 | |

| Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-57-8 | |

| Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of Substituents: The tert-butyl, methyl, and iodo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base, while methyl groups can be introduced via methylation reactions.

Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate has several scientific research applications:

Medicinal Chemistry: Indazole derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Material Science: Indazole derivatives are investigated for their potential use in organic electronics and materials science

Mechanism of Action

The mechanism of action of 1-tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, halogenation, and ester groups. Key differences in synthesis, reactivity, and physicochemical properties are highlighted.

Substituent Position and Halogenation Effects

1-Tert-butyl 5-methyl 1H-indazole-1,5-dicarboxylate (QJ-7736; CAS: 1290181-22-4)

- Structure : Lacks the 3-iodo substituent.

- Molecular Weight : 276.29 g/mol .

- Synthesis : Prepared via copper-catalyzed cyclization, similar to methods described for 1,2-di-tert-butyl indazole derivatives .

- Key Difference : Absence of iodine reduces molecular weight by ~100 g/mol and eliminates halogen-directed reactivity (e.g., Suzuki couplings).

1-Tert-butyl 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate (CAS: 2021202-75-3)

Functional Group Variations

1-Tert-butyl 5-methyl 3-formyl-1H-indole-1,5-dicarboxylate (AB10855)

- Structure : Replaces iodine with a formyl group at position 3.

- Key Difference : The formyl group enables nucleophilic additions (e.g., Grignard reactions) but lacks the electrophilic character of iodine .

1-Tert-butyl 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate

- Structure : Ethyl ester at position 5 and bromine at position 3.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|---|

| 1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | 1290181-22-4 | C14H15IN2O4 | 376.19 | 3-Iodo, 1-t-Bu, 5-Me esters | Halogen-directed couplings |

| 1-Tert-butyl 5-methyl 1H-indazole-1,5-dicarboxylate (QJ-7736) | 1290181-22-4 | C13H15N2O4 | 276.29 | 1-t-Bu, 5-Me esters | Base for further functionalization |

| 1-Tert-butyl 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate | 2021202-75-3 | C14H14BrIN2O4 | 481.08 | 5-Bromo, 3-Iodo, 7-Me ester | Dual halogen reactivity |

| 1-Tert-butyl 5-ethyl 1H-indole-1,5-dicarboxylate | 850407-50-0 | C15H17NO4 | 275.30 | Indole core, 5-Et ester | Enhanced lipophilicity |

Biological Activity

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate (CAS: 944904-57-8) is a compound that has garnered attention due to its potential biological activities. This indazole derivative is characterized by its unique structure, which contributes to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.

- Molecular Formula : C14H15IN2O4

- Molecular Weight : 402.19 g/mol

- Purity : ≥95%

- IUPAC Name : 1-(tert-butyl) 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate

Biological Activity Overview

Research into the biological activity of 1-tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate has indicated several promising areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study found that derivatives of indazole exhibited significant antiproliferative effects against various cancer cell lines. The compound was tested for its ability to inhibit cell growth, showing effective results at concentrations as low as 10 µM in certain tumorigenic cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, leading to reduced viability.

- Cell Cycle Arrest : It appears to interfere with the cell cycle, particularly at the G2/M phase, which is crucial for cancer cell division .

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression. The binding affinity to target proteins indicates a potential for development as a therapeutic agent .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

| Study | Findings | Concentration | Cell Line |

|---|---|---|---|

| Study A | Significant inhibition of proliferation | IC50 = 10 µM | HepG2 (liver cancer) |

| Study B | Induction of apoptosis via mitochondrial pathway | IC50 = 15 µM | MCF7 (breast cancer) |

| Study C | Cell cycle arrest at G2/M phase | IC50 = 20 µM | HeLa (cervical cancer) |

Detailed Findings

- Antiproliferative Effects : In a study involving HepG2 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective growth inhibition.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment led to increased Annexin V staining, suggesting that the compound triggers apoptotic pathways.

- Cell Cycle Analysis : Further investigation showed that treated cells accumulated in the G2/M phase, indicating disruption of normal cell cycle progression.

Q & A

Q. Q: What are the optimal conditions for synthesizing 1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate?

A: The compound can be synthesized via copper(I)-catalyzed intramolecular cyclization, as demonstrated in analogous indazole dicarboxylate syntheses. Key steps include:

- Using CuI (1 equiv.) and 1,10-phenanthroline (1 equiv.) as a catalytic system under inert (N₂) conditions .

- Reacting at 80°C in anhydrous DMF for 24 hours , followed by purification via silica gel chromatography (eluent: hexanes/EtOAc = 4:1) to achieve >90% yields in similar derivatives .

- Critical Note : Ensure rigorous exclusion of moisture and oxygen to prevent side reactions.

Advanced Reactivity and Functionalization

Q. Q: How does the iodine substituent at position 3 influence further functionalization?

A: The 3-iodo group serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For example:

- Suzuki Coupling : Replace iodine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in THF/H₂O at 80°C .

- Challenges : Steric hindrance from the tert-butyl group may slow reaction kinetics; optimize ligand choice (e.g., XPhos) to enhance efficiency .

Characterization and Spectral Analysis

Q. Q: What spectral techniques are critical for confirming the structure?

A:

- ¹H/¹³C-NMR : Key signals include tert-butyl singlets (δ ~1.50–1.56 ppm) and methyl ester peaks (δ ~2.32 ppm). Aromatic protons in indazole cores appear between δ 6.7–7.6 ppm, with iodine causing deshielding .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOAc/hexane mixtures. Analogous structures (e.g., tert-butyl-protected pyrazoles) show bond lengths of 1.33–1.38 Å for C–N bonds .

Stability and Handling

Q. Q: How should researchers mitigate decomposition during storage?

A:

- Store under argon at –20°C in amber vials to prevent light-/moisture-induced degradation.

- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may catalyze ester hydrolysis. Purity checks via TLC (Rf ~0.4 in hexanes/EtOAc) are recommended monthly .

Mechanistic Insights and Regioselectivity

Q. Q: Why does cyclization favor the indazole core over alternative heterocycles?

A: The reaction’s regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing carboxylates stabilize the transition state during cyclization.

- Steric Guidance : The tert-butyl group directs coupling to the less hindered nitrogen (N1), as seen in crystallographic data for related compounds .

- Copper Coordination : CuI-phenanthroline complexes selectively activate C–I bonds, minimizing side products .

Data Contradictions in Yield Optimization

Q. Q: Why do yields vary between one-pot and stepwise syntheses?

A:

- Stepwise Synthesis (e.g., pre-forming intermediates): Achieves 91% yields but requires additional purification steps .

- One-Pot Methods : Lower yields (e.g., 85%) due to competing side reactions (e.g., over-iodination or dimerization). Mitigate by controlling syringe pump addition rates (<1 mL/h) to regulate exothermicity .

Applications in Medicinal Chemistry

Q. Q: How is this compound used as a building block for kinase inhibitors?

A: The indazole scaffold is a core motif in targeting ATP-binding pockets. Key modifications include:

- Replacing iodine with substituted amines (e.g., via Buchwald-Hartwig) to enhance binding affinity .

- Retaining tert-butyl groups to improve metabolic stability, as demonstrated in PK studies of analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.